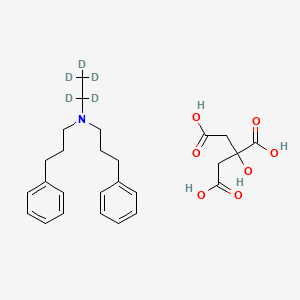

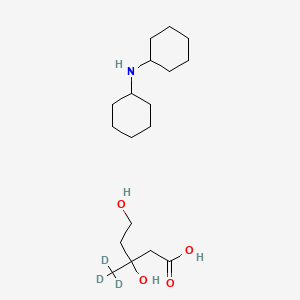

Alverine-d5 Citrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

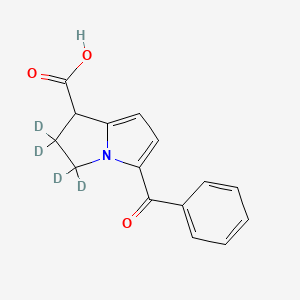

Alverine-d5 Citrate is the deuterium labeled version of Alverine Citrate . Alverine is a smooth muscle relaxant used to relieve abdominal pain associated with gastrointestinal conditions like heartburn, flatulence, and Irritable Bowel Syndrome .

Synthesis Analysis

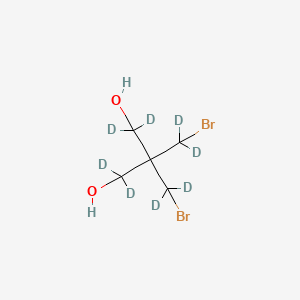

A new method for synthesizing alverine citrate has been proposed . The method involves bromination of phenylpropanol to prepare 3-phenyl bromopropane, which is then reacted with ethylamine solution to prepare ethylamphetamine. This is then reacted with 3-phenyl bromopropane under alkaline conditions to prepare diphenyl propyl ethylamine, which is finally reacted with citric acid to prepare alverine citrate .

Molecular Structure Analysis

The molecular formula of this compound is C26H30D5NO7 . The molecular weight is 478.589 .

Chemical Reactions Analysis

Alverine undergoes metabolic processes in the body, with the most susceptible process being hydroxylation to the active metabolite 4-hydroxy alverine . Alverine parent accounts for only 3%, whereas total 4-hydroxy alverine (free and conjugated) accounts for 94% of alverine-related moieties in circulation .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 478.589 . The solubility of Alverine Citrate is in DMSO .

Scientific Research Applications

Pharmacokinetic and Metabolic Insights

Research has developed analytical protocols for determining alverine citrate and its metabolites in human plasma, highlighting the drug's high pharmacokinetic variability. Studies confirmed alverine's rapid metabolism, with its active metabolite 4-hydroxy alverine constituting the majority of alverine-related compounds in circulation. This metabolic profiling is crucial for understanding alverine's efficacy and safety in therapeutic applications (Rizea‐Savu et al., 2021).

Novel Formulation Development

The creation of mucoadhesive microspheres for alverine citrate aimed at rectal delivery represents a significant advancement in drug delivery systems. This approach offers potential benefits for irritable bowel syndrome (IBS) treatment, showcasing an innovative application of alverine citrate in addressing gastrointestinal conditions. The development of these formulations emphasizes the ongoing efforts to enhance the drug's bioavailability and therapeutic efficacy (Havaldar et al., 2018).

Mechanism of Action

Target of Action

Alverine Citrate primarily targets the smooth muscle of the alimentary tract and uterus . It also selectively binds with 5-HT1A receptors . These receptors are a subtype of serotonin receptors, which are involved in the regulation of various physiological processes and neurotransmission .

Mode of Action

Alverine Citrate acts directly on the smooth muscle in the gut, causing it to relax . This prevents the muscle spasms which occur in the gut in conditions such as irritable bowel syndrome and diverticular disease . By selectively binding with 5-HT1A receptors, it acts as an antagonist that reduces the visceral pronociceptive effect of serotonin (5-HT) .

Biochemical Pathways

Alverine Citrate belongs to a class of antispasmodic drugs which reduce the sensitivity of smooth muscle contractile proteins to calcium . This action helps in the relief of smooth muscle spasm in conditions such as irritable bowel syndrome, painful diverticular disease of the colon, and primary dysmenorrhea .

Pharmacokinetics

Alverine Citrate is subject to high pharmacokinetic variability . The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine . Alverine parent accounts for only 3%, whereas total 4-hydroxy alverine (free and conjugated) accounts for 94% of alverine-related moieties in circulation (based on comparisons of total exposure) .

Result of Action

By relaxing the gut muscle, Alverine Citrate relieves the symptoms of conditions such as irritable bowel syndrome and diverticular disease . Alverine Citrate also relaxes the smooth muscle in the womb (uterus), and is therefore used to treat painful menstruation, which is caused by muscle spasms in the uterus (dysmenorrhea) .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Alverine-d5 Citrate interacts with various biomolecules in the body. It is known to act as a 5HT1A antagonist, reducing rectal hypersensitivity . This interaction helps prevent muscle spasms in the gut, which are common in conditions such as irritable bowel syndrome and diverticular disease .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting directly on the muscle in the gut, causing it to relax . This relaxation prevents muscle spasms, which can alleviate symptoms of gastrointestinal conditions .

Molecular Mechanism

The molecular mechanism of this compound involves direct action on the muscle in the gut, causing it to relax . As a 5HT1A antagonist, it reduces rectal hypersensitivity . This prevents muscle spasms in the gut, a common occurrence in conditions such as irritable bowel syndrome and diverticular disease .

Dosage Effects in Animal Models

Studies on Alverine have shown that it has anxiolytic-like effects at doses of 15-20 mg/kg in mice .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Alverine. After administration, Alverine is rapidly converted to its primary active metabolite, which is then further converted to two secondary metabolites . This suggests that this compound may also be metabolized in a similar manner.

Transport and Distribution

Given its effects on the gut and uterus muscles, it is likely that it is transported to these areas where it exerts its effects .

Subcellular Localization

Given its known effects, it is likely that it interacts with muscle cells in the gut and uterus at the cellular level .

properties

IUPAC Name |

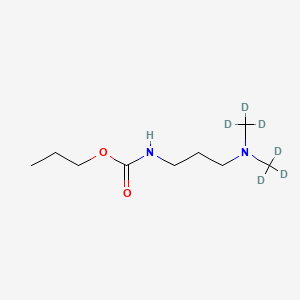

2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHCACJBKCOBTJ-LUIAAVAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215327-00-6 |

Source

|

| Record name | 2-hydroxypropane-1,2,3-tricarboxylic acid;N-(1,1,2,2,2-pentadeuterioethyl)-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

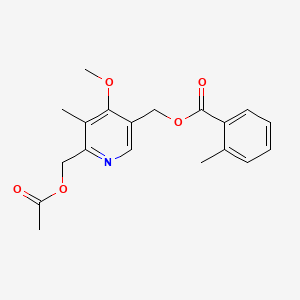

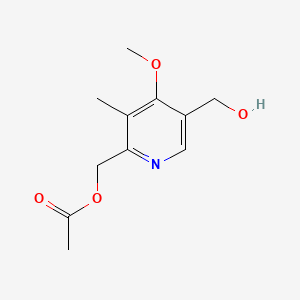

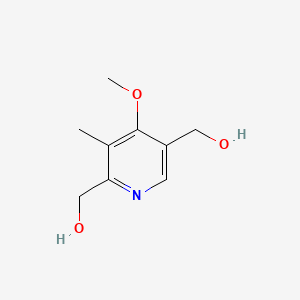

![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)